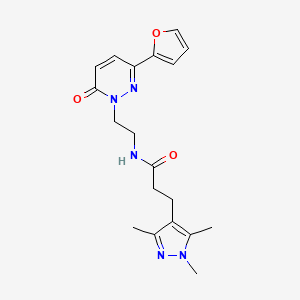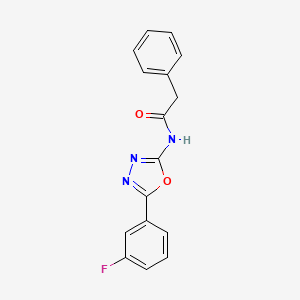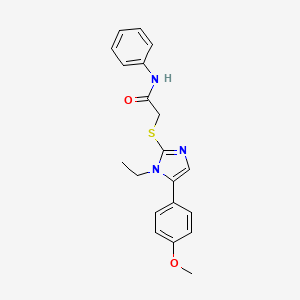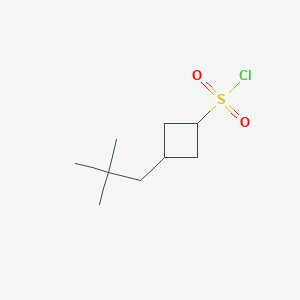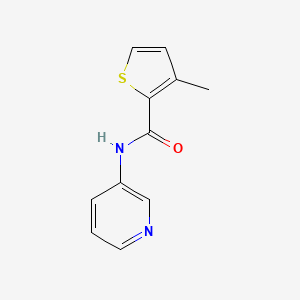
3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide involves its binding to the active site of the target enzymes, leading to their inhibition. It has been suggested that the compound interacts with the ATP-binding pocket of PKC and GSK-3, preventing their phosphorylation and subsequent activation. Additionally, it has been proposed that the compound exerts its anti-inflammatory and antioxidant effects by modulating the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide have been investigated in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, it has been demonstrated to enhance the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in oxidative stress-induced cells. In animal studies, it has been reported to attenuate the severity of colitis and reduce the oxidative damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide in lab experiments is its high potency and selectivity towards the target enzymes. It has been shown to exhibit submicromolar inhibitory activity against PKC and GSK-3, making it a valuable tool for studying their biological functions. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide. One of the potential applications is in the development of novel therapeutic agents for cancer and neurodegenerative diseases. The compound has been shown to inhibit the growth of various cancer cell lines and reduce the cognitive deficits in animal models of Alzheimer's disease. Moreover, it has been suggested that the compound may have a role in regulating the immune system and modulating the gut microbiota. Further studies are needed to elucidate the underlying mechanisms and explore the therapeutic potential of this compound in these areas.
In conclusion, 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide is a synthetic compound with promising applications in medicinal chemistry, material science, and organic electronics. Its potent inhibitory activity against PKC and GSK-3, anti-inflammatory and antioxidant properties, and potential therapeutic effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and future directions for its applications.
Métodos De Síntesis
The synthesis of 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with pyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, including protein kinase C (PKC) and glycogen synthase kinase 3 (GSK-3), which are involved in various pathological conditions such as cancer and Alzheimer's disease. Moreover, it has been demonstrated to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-methyl-N-pyridin-3-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-6-15-10(8)11(14)13-9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKRTRPFBIIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

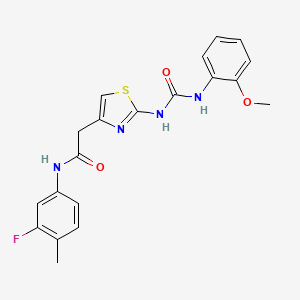
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)
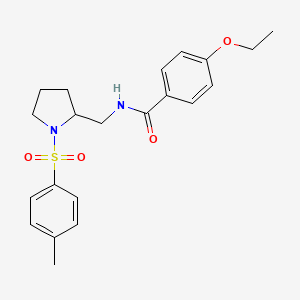
![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)
![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)
![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)
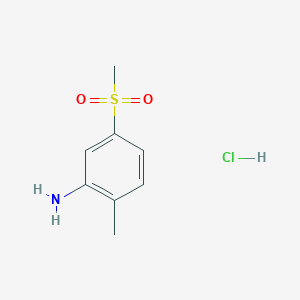
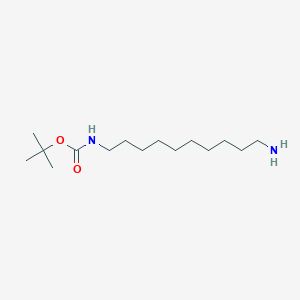
![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)
